molecular formula C12H14BrNO B6187337 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one CAS No. 2680534-82-9

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

カタログ番号 B6187337
CAS番号: 2680534-82-9
分子量: 268.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, also known as BDB, is an organic compound belonging to the benzazepinone class of molecules. It is a white crystalline solid with a molecular weight of 271.2 g/mol. BDB is a synthetic compound that has recently become of great interest to the scientific community due to its potential applications in research and development.

科学的研究の応用

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has been investigated for its potential applications in various scientific fields. It has been found to be a potent inhibitor of the enzyme thrombin, which is involved in the clotting of blood. This compound has also been studied as a potential anti-tumor agent, and its effects on the growth of cancer cells have been reported. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and its ability to reduce the production of pro-inflammatory cytokines.

作用機序

The mechanism of action of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is not fully understood. However, it is believed that this compound binds to the active site of thrombin, blocking its activity. In addition, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of thrombin, which is involved in the clotting of blood. In addition, this compound has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have anti-tumor effects, and it has been shown to reduce the growth of cancer cells in laboratory experiments.

実験室実験の利点と制限

The use of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively easy to synthesize, and it is also relatively stable, making it suitable for use in long-term experiments. Furthermore, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, one limitation is that this compound is not very soluble in water, making it difficult to use in aqueous solutions.

将来の方向性

The potential applications of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one are still being explored, and there are a number of possible future directions for research. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further research into the mechanism of action of this compound and its potential therapeutic applications is also needed. Additionally, further research into the biochemical and physiological effects of this compound is also needed. Finally, more research is also needed into the potential toxic effects of this compound and its potential use as an environmental pollutant.

合成法

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is synthesized by a reaction between 5-bromo-2,3-dimethyl-1,2,4-benzothiadiazine-1,1-dioxide and 1,3-dimethyl-1,3-dihydro-2H-benzimidazole-2-one in dimethylformamide (DMF) solvent. The reaction is carried out at a temperature of 120°C and a pressure of 40 bar. The reaction is highly exothermic and yields this compound in a yield of 87%.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves the condensation of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one with 1-bromo-3,3-dimethylbutane in the presence of a base, followed by oxidation of the resulting intermediate.", "Starting Materials": [ "2,3,4,5-tetrahydro-1H-2-benzazepin-1-one", "1-bromo-3,3-dimethylbutane", "Base (e.g. sodium hydride, potassium carbonate)", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate)" ], "Reaction": [ "Step 1: Dissolve 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one and base in a suitable solvent (e.g. dimethylformamide, dimethyl sulfoxide).", "Step 2: Add 1-bromo-3,3-dimethylbutane to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the organic layer with a suitable solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in a suitable solvent (e.g. methanol) and add the oxidizing agent.", "Step 6: Stir the reaction mixture at room temperature for several hours and monitor the progress of the reaction by TLC.", "Step 7: Quench the reaction with water and extract the organic layer with a suitable solvent (e.g. ethyl acetate).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS番号

2680534-82-9

分子式

C12H14BrNO

分子量

268.1

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。